Thiamine(1+) diphosphate(1-) is a thiamine phosphate. It has a role as a Saccharomyces cerevisiae metabolite and a human metabolite. It is a conjugate base of a thiamine(1+) diphosphate.
The coenzyme form of Vitamin B1 present in many animal tissues. It is a required intermediate in the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex.
Thiamin pyrophosphate
CAS No.: 136-09-4
Cat. No.: VC20989364
Molecular Formula: C12H18N4O7P2S
Molecular Weight: 424.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136-09-4 |
---|---|
Molecular Formula | C12H18N4O7P2S |
Molecular Weight | 424.31 g/mol |
IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono phosphate |
Standard InChI | InChI=1S/C12H18N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21) |
Standard InChI Key | AYEKOFBPNLCAJY-UHFFFAOYSA-N |
SMILES | CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)[O-] |
Canonical SMILES | CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)(O)O |
Introduction
Chemical Structure and Properties
Thiamine pyrophosphate possesses a distinctive chemical structure that underlies its unique biochemical capabilities. The molecule consists of three primary structural components: an aromatic methylaminopyrimidine ring connected via a methylene bridge to a methylthiazolium ring, which is further attached to a pyrophosphate group on a hydroxyethyl side chain . This intricate architecture creates a functional scaffold that enables TPP's catalytic versatility.
The thiazole ring represents the most biochemically reactive portion of the TPP molecule, with the C2 position playing a crucial role in catalysis . This carbon can release its proton to form a nucleophilic carbanion (ylide), which then attacks carbonyl groups in substrate molecules. The positive charge on the adjacent nitrogen stabilizes this carbanion, making the reaction energetically favorable . This unique chemistry enables TPP to facilitate carbon-carbon bond formation and cleavage reactions that are otherwise thermodynamically unfavorable.
Physical and Chemical Characteristics
TPP demonstrates specific physical and chemical properties that influence its biological activity. It exhibits moderate water solubility due to its pyrophosphate moiety, while maintaining distinct reactivity at the thiazole ring. The compound is more stable under acidic conditions but can undergo hydrolysis in alkaline environments. Under physiological pH, TPP maintains sufficient stability to perform its biological functions while allowing for eventual metabolic turnover.
Biosynthesis and Metabolism
In mammalian systems, TPP biosynthesis begins with the acquisition of thiamine from dietary sources. Once transported into cells, thiamine undergoes phosphorylation in the cytoplasm by the enzyme thiamine diphosphokinase (also called thiamine pyrophosphokinase), generating thiamine pyrophosphate . This conversion represents an essential activation step that transforms the vitamin into its catalytically active cofactor form.
The liver serves as a primary site for TPP synthesis, reflecting its central role in nutrient metabolism . Following synthesis, TPP distributes between cytosolic and mitochondrial compartments, with specific carrier-mediated transport systems facilitating its entry into mitochondria . This compartmentalization ensures that TPP-dependent enzymes in different cellular locations receive an adequate supply of this essential cofactor.
Thiamine and its phosphorylated derivatives, including TPP, undergo constant turnover. As a water-soluble vitamin, excess thiamine is readily excreted in urine, with no established upper toxicity limit . This characteristic provides a substantial margin of safety for therapeutic supplementation approaches involving thiamine or its derivatives.
Biochemical Functions and Mechanisms
TPP's biochemical versatility stems from its unique structural features that enable it to participate in diverse enzymatic reactions. The primary mechanism underlying TPP-catalyzed reactions involves the formation of a nucleophilic carbanion at the C2 position of the thiazole ring . This reactive intermediate can then attack carbonyl groups in substrate molecules, facilitating various biochemical transformations.
The catalytic cycle typically proceeds through several stages: initial deprotonation of the thiazole C2, nucleophilic attack on the substrate, formation of intermediate adducts, and subsequent product release . This mechanism enables TPP-dependent enzymes to catalyze reactions involving aldehydes and ketones, particularly decarboxylation of α-keto acids and carbon-carbon bond formations or cleavages.
Activation Mechanism
The activation mechanism of TPP represents a fascinating example of cofactor-mediated catalysis. When bound to an enzyme, the thiazole moiety of TPP undergoes subtle conformational changes that enhance its reactivity. The abstraction of the proton from C2 creates the nucleophilic carbanion (ylide), which subsequently attacks the carbonyl carbon of the substrate . This initial nucleophilic attack represents the first critical step in TPP-mediated catalysis across various enzyme systems.
Following substrate binding, further reaction intermediates form, including critical carbanion/enamine species that drive subsequent chemical transformations . The formation of these intermediates enables thermodynamically unfavorable reactions to proceed efficiently within the enzyme's active site, highlighting TPP's pivotal role in expanding the chemical repertoire of biological systems.
TPP-Dependent Enzymes and Pathways
TPP serves as an essential cofactor for numerous enzyme complexes involved in central metabolic pathways. These TPP-dependent enzymes catalyze critical reactions in carbohydrate metabolism, amino acid catabolism, and pentose phosphate pathway function . The table below summarizes key TPP-dependent enzymes and their metabolic roles:
Enzyme Complex | Metabolic Role | Pathway | Key Functions |
---|---|---|---|
Pyruvate dehydrogenase complex | Converts pyruvate to acetyl-CoA | Link between glycolysis and TCA cycle | Energy production, acetyl-CoA generation for lipid synthesis |
α-Ketoglutarate dehydrogenase complex | Converts α-ketoglutarate to succinyl-CoA | TCA cycle | Energy production, amino acid metabolism |
Branched-chain α-ketoacid dehydrogenase complex | Catabolizes branched-chain amino acids | Amino acid metabolism | Leucine, isoleucine, and valine catabolism |
Pyruvate decarboxylase | Converts pyruvate to acetaldehyde | Alcoholic fermentation | Ethanol production in microorganisms |
Transketolase | Transfers 2-carbon units between sugars | Pentose phosphate pathway | NADPH generation, ribose synthesis for nucleotides |
2-Hydroxyphytanoyl-CoA lyase | Catalyzes α-oxidation of phytanic acid | Lipid metabolism | Metabolism of branched-chain fatty acids |
These enzymes collectively facilitate critical transformations in energy metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle, driving amino acid catabolism, and supporting anabolic pathways necessary for cellular growth and maintenance . The distribution of these enzymes across cytosolic and mitochondrial compartments highlights the importance of TPP availability in both cellular locations.
Mitochondrial Transport of TPP
The mitochondrial localization of several key TPP-dependent enzymes necessitates efficient transport mechanisms to deliver this cofactor from its cytosolic synthesis site to mitochondria. Research has identified the mitochondrial thiamine pyrophosphate transporter (MTPPT) as the primary protein responsible for facilitating TPP uptake into mitochondria .
Studies using isolated mouse liver mitochondria have characterized the physiological parameters of mitochondrial TPP uptake. This process exhibits pH-independence and saturable kinetics with a Km of 6.79±0.53 μM, indicating a specific carrier-mediated transport mechanism rather than passive diffusion . The specificity for TPP suggests evolutionary adaptation to maintain appropriate mitochondrial concentrations of this essential cofactor.
MTPPT Structure and Function
The MTPPT protein demonstrates specific targeting to mitochondria, with its structure featuring multiple modules that cooperatively facilitate mitochondrial localization . Confocal microscopy studies using GFP-tagged human MTPPT have confirmed its mitochondrial targeting in human hepatic cells, supporting its role as the primary mitochondrial TPP transporter.
Clinical mutations in the human MTPPT gene have been associated with severe neurological disorders, including Amish lethal microcephaly and bilateral striatal necrosis . Functional analysis of these mutations (G125S and G177A) revealed that while the mutant proteins maintain proper mitochondrial targeting, they exhibit significant impairment in TPP transport function and decreased protein expression levels . These findings underscore the critical importance of efficient mitochondrial TPP transport for normal neurological development and function.
Clinical Implications of TPP Deficiency
TPP deficiency, resulting from inadequate thiamine intake or impaired TPP synthesis/transport, manifests in various clinical disorders. The most historically recognized condition is beriberi, a neurological disorder arising from severe thiamine deficiency . More subtle forms of thiamine deficiency can contribute to Wernicke-Korsakoff syndrome, a neuropsychiatric disorder commonly associated with chronic alcoholism.
Recent research has expanded our understanding of TPP deficiency's role in various pathological conditions. Evidence suggests potential associations between TPP insufficiency and neurodegenerative disorders, particularly Alzheimer's disease . The mechanistic basis for this connection likely involves impaired energy metabolism in neural tissues, oxidative stress, and compromised glucose utilization.
Metabolic Disorders and TPP
Emerging evidence indicates connections between TPP deficiency and metabolic disorders. In diabetes mellitus, alterations in thiamine metabolism may contribute to vascular complications . Some studies suggest that high-dose thiamine supplementation can improve diabetic nephropathy, neuropathy, and retinopathy, potentially through enhanced TPP-dependent enzyme function in affected tissues.
Mitochondrial disorders involving TPP transport defects represent another category of TPP-related pathologies. Mutations in the MTPPT gene lead to severe neurological conditions characterized by developmental abnormalities and progressive neurodegeneration . These disorders highlight the essential nature of mitochondrial TPP availability for normal central nervous system development and function.
Therapeutic Applications of TPP
The growing understanding of TPP's biochemical functions has inspired investigation into its therapeutic potential across various conditions. Current research focuses on several promising applications, particularly in disorders characterized by oxidative stress, mitochondrial dysfunction, or metabolic derangements.
Recent studies have demonstrated TPP's protective effects against oxidative and inflammatory damage in experimental models of ischemia-reperfusion injury . TPP administration protected both brain and cardiac tissues from oxidative damage following carotid artery cross-clamping procedures, suggesting potential applications in surgical settings where temporary vascular occlusion is necessary .
TPP in Critical Care
Research Advances in TPP Biology
Recent advances in understanding TPP biology have expanded across multiple domains, from molecular mechanisms to clinical applications. Structural biology approaches have provided detailed insights into how TPP interacts with various enzyme complexes, facilitating rational design of TPP analogs with enhanced properties for therapeutic applications.
Metabolomic approaches have enabled more comprehensive assessment of TPP-dependent metabolic pathways in various physiological and pathological states. These techniques allow researchers to identify metabolic bottlenecks that might benefit from TPP supplementation, providing a more targeted approach to thiamine-based interventions.
Emerging Research Directions
Current research frontiers in TPP biology include exploration of its role in cellular signaling beyond its classical cofactor functions. Evidence suggests that TPP and its metabolites may influence gene expression and cellular stress responses through mechanisms distinct from their enzymatic roles. These discoveries expand the potential significance of TPP in cellular homeostasis.
Another exciting research direction involves the development of targeted TPP delivery systems. Mitochondria-targeted TPP formulations aim to enhance mitochondrial TPP concentrations even in conditions with impaired transport mechanisms. Such approaches could bypass transport defects in genetic disorders affecting MTPPT function, potentially offering therapeutic options for currently untreatable conditions.
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